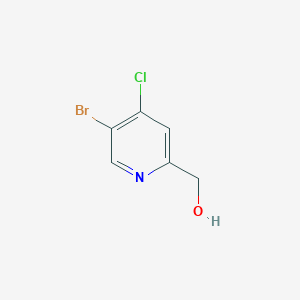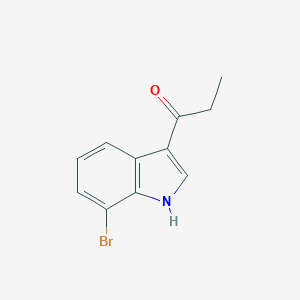
1-(7-bromo-1H-indol-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-bromo-1H-indol-3-yl)propan-1-one, also known as BR-22, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
1-(7-bromo-1H-indol-3-yl)propan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. In addition, 1-(7-bromo-1H-indol-3-yl)propan-1-one has been shown to modulate the activity of various enzymes and signaling pathways, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 1-(7-bromo-1H-indol-3-yl)propan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer. It has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
1-(7-bromo-1H-indol-3-yl)propan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and suppress inflammation. In addition, 1-(7-bromo-1H-indol-3-yl)propan-1-one has been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-bromo-1H-indol-3-yl)propan-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, including its relatively low potency and selectivity for some targets. In addition, the synthesis of 1-(7-bromo-1H-indol-3-yl)propan-1-one can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 1-(7-bromo-1H-indol-3-yl)propan-1-one. One area of research is the development of more potent and selective analogs of 1-(7-bromo-1H-indol-3-yl)propan-1-one for use as therapeutic agents. Another area of research is the investigation of the molecular targets and pathways involved in the biological effects of 1-(7-bromo-1H-indol-3-yl)propan-1-one. In addition, further studies are needed to determine the safety and efficacy of 1-(7-bromo-1H-indol-3-yl)propan-1-one in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-(7-bromo-1H-indol-3-yl)propan-1-one involves the reaction of 7-bromoindole with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 1-(7-bromo-1H-indol-3-yl)propan-1-one as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Eigenschaften
CAS-Nummer |
179473-61-1 |
|---|---|
Produktname |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
Molekularformel |
C11H10BrNO |
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
GNZMIEMXIBKHGZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Kanonische SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



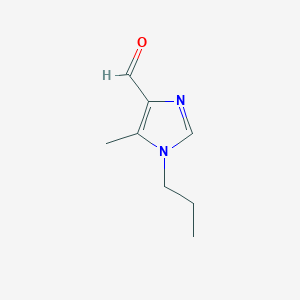
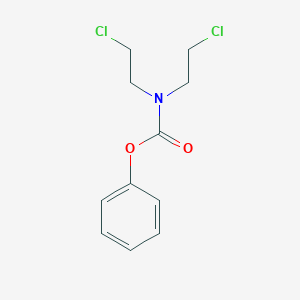
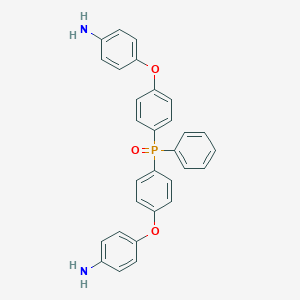
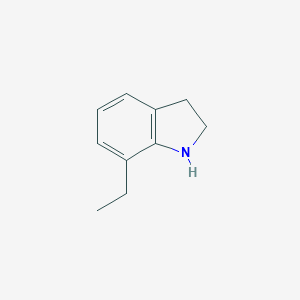
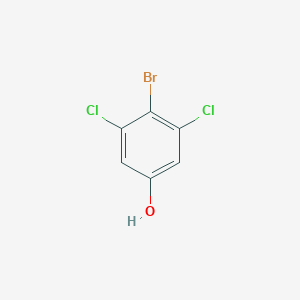
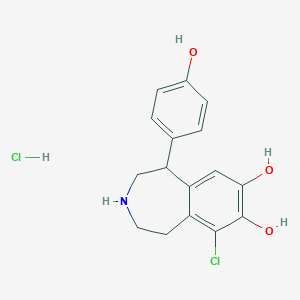
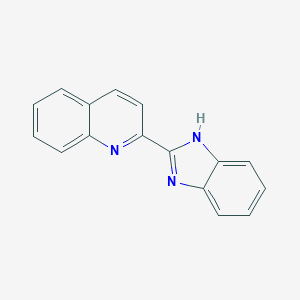
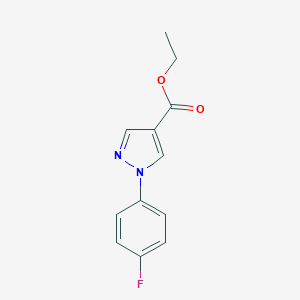
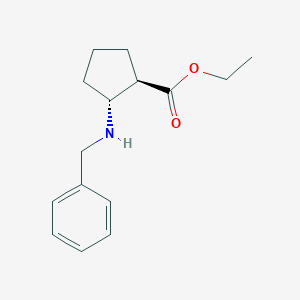
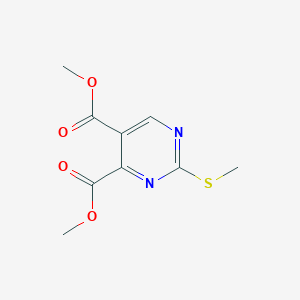
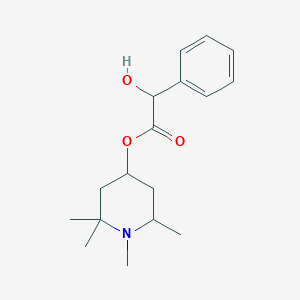
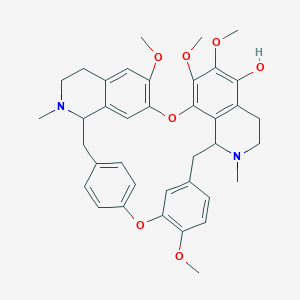
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
